Hydrogen tetrachlorogallate(1-)
Description
Contextualization of Tetrachlorogallate Anions in Gallium Coordination Chemistry
The chemistry of gallium is predominantly characterized by its +3 oxidation state. wikipedia.org In this state, gallium readily forms coordination complexes with a variety of ligands, with halide complexes being particularly well-studied. The tetrachlorogallate anion, [GaCl₄]⁻, is a prime example of a stable, four-coordinate gallium(III) species. This anion typically adopts a tetrahedral geometry, a structural motif confirmed by various analytical techniques, including X-ray crystallography. researchgate.net
The stability and predictable geometry of the [GaCl₄]⁻ anion make it a versatile building block in the synthesis of more complex structures. It can act as a counter-ion to a wide range of cations, from simple alkali metals to large, complex organic cations. researchgate.net The nature of the cation can, in turn, influence the packing and solid-state properties of the resulting tetrachlorogallate salt. Furthermore, the Lewis acidity of gallium trichloride (B1173362) (GaCl₃), the precursor to the tetrachlorogallate anion, is a key factor in its formation and reactivity. researchgate.net GaCl₃ readily accepts a chloride ion from a suitable donor to form the stable [GaCl₄]⁻ anion. researchgate.net
Historical Trajectories and Foundational Discoveries of Hydrogen Tetrachlorogallate(1-) Species
The history of hydrogen as a distinct element dates back to the 17th and 18th centuries, with key contributions from scientists like Robert Boyle, Henry Cavendish, and Antoine Lavoisier. hsl.techlibretexts.orgfastechus.com Cavendish was the first to recognize hydrogen gas as a discrete substance in 1766, and Lavoisier later named it "hydrogen," meaning "water-former." hsl.techlibretexts.org
The specific history of hydrogen tetrachlorogallate(1-) is intertwined with the broader development of gallium chemistry. Following the discovery of gallium in 1875, research into its compounds began to flourish. The formation of tetrachlorogallate salts with various metal cations was an early area of investigation. The synthesis of the parent acid, hydrogen tetrachlorogallate(1-), is typically achieved by reacting gallium trichloride with hydrochloric acid. researchgate.net This reaction highlights the strong Lewis acidic character of GaCl₃, which readily abstracts a chloride ion from HCl.
Early studies focused on establishing the fundamental properties of the [GaCl₄]⁻ anion, such as its vibrational frequencies, which are indicative of its tetrahedral structure. researchgate.net The development of advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and Raman spectroscopy, has allowed for a more detailed understanding of the structure and behavior of tetrachlorogallate species in both solution and the solid state. researchgate.netrsc.org
Scope and Significance of Academic Inquiry into Hydrogen Tetrachlorogallate(1-)
Academic research into hydrogen tetrachlorogallate(1-) and its derivatives is driven by a number of factors. The compound serves as a convenient source of the [GaCl₄]⁻ anion for further synthetic transformations. Its acidic nature also makes it a potential catalyst in various organic reactions.
The study of tetrachlorogallate compounds, including the hydrogen salt, provides fundamental insights into the coordination chemistry of gallium. This includes understanding bond lengths, bond angles, and the influence of the counter-cation on the structure and properties of the anion. researchgate.net For instance, crystallographic studies of various tetrachlorogallate salts have provided a wealth of data on the geometry of the [GaCl₄]⁻ ion.
Furthermore, the investigation of tetrachlorogallate systems contributes to the broader understanding of metal-halide chemistry, which is relevant to fields such as materials science and catalysis. The use of related gallium compounds in catalysis, for example in hydrogenation reactions and as photocatalysts for hydrogen production, underscores the practical importance of understanding the fundamental chemistry of species like hydrogen tetrachlorogallate(1-). nih.govyoutube.comsoci.org
Interactive Data Table: Properties of Gallium and its NMR-active Nuclei
| Property | Gallium (Ga) | ⁶⁹Ga | ⁷¹Ga |
| Atomic Number | 31 | 31 | 31 |
| Natural Abundance | - | 60.108% | 39.892% |
| Spin (I) | - | 3/2 | 3/2 |
| NMR Frequency Ratio (Ξ) | - | 24.001354% | 30.499467% |
| Receptivity relative to ¹H | - | 0.0419 | 0.0934 |
Data sourced from huji.ac.il
Structure
2D Structure
Properties
CAS No. |
16950-50-8 |
|---|---|
Molecular Formula |
Cl4GaH |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
gallium;hydron;tetrachloride |
InChI |
InChI=1S/4ClH.Ga/h4*1H;/q;;;;+3/p-3 |
InChI Key |
OCENEYFJSPERMF-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3] |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Precursors for Hydrogen Tetrachlorogallate 1
Diverse Synthetic Pathways to Hydrogen Tetrachlorogallate(1-) Salts
The synthesis of salts containing the tetrachlorogallate(1-) anion, [GaCl₄]⁻, can be broadly categorized into several key strategies. These pathways leverage protonation, anion exchange, and the direct reaction of gallium precursors with chloride sources.
2Ga(s) + 8HCl(aq) → 2HGaCl₄ + 3H₂(g)
While gallium metal reacts slowly with hydrochloric acid, the process can be accelerated. sciencemadness.org Evaporation of the resulting solution, rich in [GaCl₄]⁻ anions in the presence of excess chloride, yields the desired acidic salt. A related method is the direct action of hydrogen chloride on gallium(III) chloride. chemicalbook.com
Anion metathesis, or salt exchange, represents a more versatile, indirect route to a wide array of tetrachlorogallate salts. This method is particularly useful for synthesizing salts with specific organic or inorganic cations. The general principle involves the reaction of a salt containing the desired cation with a source of the tetrachlorogallate anion. A common approach is to react a chloride salt of a desired cation (e.g., an alkylammonium chloride) with gallium(III) chloride.
[Cation]⁺Cl⁻ + GaCl₃ → [Cation]⁺[GaCl₄]⁻
This strategy has been successfully employed in the synthesis of ionic liquids, where the cation is a large organic species like 1-butyl-3-methylimidazolium ([bmim]⁺). researchgate.net Anion metathesis can also be performed by starting with a gallium salt and a chloride salt, allowing for an exchange of anions to precipitate a less soluble product or to be driven by other thermodynamic factors. surfacesciencewestern.comrsc.org
The most common and straightforward method for generating the tetrachlorogallate(1-) anion is through the direct reaction of a gallium(III) precursor, typically gallium(III) chloride (GaCl₃), with a chloride ion source. wikipedia.org Gallium(III) chloride is a potent Lewis acid and readily accepts a chloride ion to form the stable, tetrahedral [GaCl₄]⁻ complex.
GaCl₃ + Cl⁻ → [GaCl₄]⁻
This reaction is fundamental to nearly all syntheses. For instance, in molten mixtures of potassium chloride (KCl) and GaCl₃, an equilibrium is established that includes the [GaCl₄]⁻ anion. wikipedia.org In some cases, the reaction can be more complex, involving self-ionization. For example, the reaction of GaCl₃ with certain macrocyclic ligands like chemrxiv.organeS₄ can yield a complex where the [GaCl₄]⁻ anion acts as the counterion to a gallium-ligand cation, [GaCl₂( chemrxiv.organeS₄)]⁺[GaCl₄]⁻. nih.gov This demonstrates an internal redistribution of chloride ions facilitated by the Lewis acidic gallium center.
| Synthetic Route | Precursors | Typical Solvent | Key Feature | Reference(s) |
| Protonation | Gallium Metal, Hydrochloric Acid | Water | Direct formation of H[GaCl₄] in solution. | sciencemadness.org |
| Anion Metathesis | [bmim]Cl, GaCl₃ | None (Microwave) | Forms an ionic liquid. | researchgate.net |
| Direct Combination | KCl, GaCl₃ | None (Molten) | Equilibrium formation in a high-temp melt. | wikipedia.org |
| Internal Redistribution | GaCl₃, chemrxiv.organeS₄ | Dichloromethane (B109758) | Forms a complex salt with [GaCl₄]⁻ as the anion. | nih.gov |
Precursor Design and Influence on Reaction Outcomes
The choice of precursors is critical and directly influences the reaction's success, yield, and the final product's properties. The primary gallium precursor is overwhelmingly gallium(III) chloride, GaCl₃. It exists as a dimer, Ga₂Cl₆, in the solid state and in non-coordinating solvents. Its high Lewis acidity is the driving force for the formation of the [GaCl₄]⁻ anion. researchgate.net The purity and anhydrous nature of GaCl₃ are paramount, as it is hygroscopic and reacts with water. wikipedia.org
The selection of the chloride source precursor dictates the identity of the resulting salt.
Inorganic Chlorides : Using simple alkali metal chlorides like KCl or NaCl results in the formation of stable, crystalline inorganic salts such as K[GaCl₄]. wikipedia.org
Organic Chlorides : Employing quaternary ammonium (B1175870) or imidazolium (B1220033) chlorides leads to the synthesis of organic-inorganic hybrid salts. These salts, particularly those with bulky, asymmetric organic cations, often exhibit low melting points and are classified as ionic liquids. researchgate.net
Relative Lewis Acidity : The Lewis acidity of other metal halides present in the reaction can influence the outcome. GaCl₃ is a stronger Lewis acid than InCl₃ but weaker than AlCl₃. This hierarchy means that GaCl₃ can abstract a chloride ion from InCl₃ to form [InCl₂]⁺[GaCl₄]⁻, demonstrating its role as the dominant Lewis acid in that system. acs.org
Reaction Kinetics and Mechanistic Investigations of Formation Processes
The formation of the tetrachlorogallate(1-) anion from gallium(III) chloride and a chloride source is typically a rapid Lewis acid-base adduct formation.
Ga₂Cl₆ + 2Cl⁻ → 2[GaCl₄]⁻
The mechanism is a straightforward nucleophilic attack of the chloride ion on the electron-deficient gallium center of GaCl₃ (or its dimeric form). In aqueous solutions containing hydrochloric acid, the mechanism is more complex, involving the stepwise substitution of water ligands from the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, by chloride ions.
[Ga(H₂O)₆]³⁺ + nCl⁻ ⇌ [GaClₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + nH₂O
At high chloride concentrations, the equilibrium is driven towards the formation of the fully chlorinated [GaCl₄]⁻ species. wikipedia.org
Detailed kinetic studies on the formation of H[GaCl₄] are not extensively reported, likely due to the high reaction rates. However, modern analytical techniques offer potential for mechanistic insights. For instance, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying reaction intermediates in solution, which could be applied to map the stepwise ligand exchange process. researchgate.net Furthermore, the application of continuous-flow technologies, which allow for precise control over reaction times and temperatures, could enable the study of the kinetics of such rapid inorganic reactions. nih.gov
Isolation and Purification Protocols in Laboratory Synthesis
The isolation and purification of tetrachlorogallate salts depend on their physical properties, such as their state (solid or liquid) and solubility.
Crystallization and Precipitation : For solid salts, recrystallization is a primary purification method. masterorganicchemistry.comathmicbiotech.com This involves dissolving the crude salt in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon purer crystals form. Alternatively, the product can be precipitated from the reaction solution by adding a non-solvent—a solvent in which the desired salt is insoluble. Diethyl ether is commonly used for this purpose with polar salts. nih.gov
Solvent Extraction : Liquid-liquid extraction is effective for separating the desired product from impurities with different polarities. Gallium(III) chloride and its complexes can often be extracted from aqueous acidic solutions into organic solvents like diethyl ether, leaving behind non-extractable impurities. chemicalbook.commasterorganicchemistry.com
Sublimation : The precursor gallium(III) chloride is often purified by sublimation under vacuum, which effectively removes less volatile impurities. chemicalbook.com
Washing and Trituration : Crude solid products can be washed or triturated with a specific solvent. This process involves stirring the solid in a solvent in which it is insoluble, while the impurities dissolve and are washed away. surfacesciencewestern.com
The purity of the final product, especially the confirmation of the [GaCl₄]⁻ anion, is commonly verified using spectroscopic methods, most notably ⁷¹Ga Nuclear Magnetic Resonance (NMR) spectroscopy. The tetrahedral [GaCl₄]⁻ anion provides a distinct, relatively sharp signal in the ⁷¹Ga NMR spectrum at approximately +251 ppm, which distinguishes it from other gallium species like the octahedral [Ga(H₂O)₆]³⁺ ion (0 ppm) or other coordination environments. surfacesciencewestern.comnih.govhuji.ac.il
| Technique | Description | Applicability | Reference(s) |
| Recrystallization | Dissolving a solid in a hot solvent and cooling to form pure crystals. | Solid, crystalline salts. | masterorganicchemistry.comathmicbiotech.com |
| Precipitation | Adding a non-solvent to a solution to cause the product to become insoluble. | Products soluble in the reaction solvent but not in the non-solvent. | nih.gov |
| Sublimation | Heating a solid under vacuum to convert it to a gas, then condensing it back to a pure solid. | Volatile solids like the GaCl₃ precursor. | chemicalbook.com |
| Solvent Extraction | Separating compounds based on their relative solubilities in two immiscible liquids. | Separating GaCl₃/HGaCl₄ from aqueous solutions. | chemicalbook.commasterorganicchemistry.com |
| Column Chromatography | Separating components of a mixture based on differential adsorption to a stationary phase. | Salts with organic cations. | nih.govnih.gov |
Iii. Advanced Structural Characterization and Spectroscopic Elucidation of Hydrogen Tetrachlorogallate 1
Single-Crystal X-ray Diffraction Analysis of Tetrachlorogallate(1-) Salts
Single-crystal X-ray diffraction (SC-XRD) stands as the quintessential technique for the unambiguous determination of the atomic arrangement within a crystalline solid. fiveable.memsu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density, and thus the positions of atoms and the bonds between them, can be constructed. msu.eduornl.gov This method is crucial for elucidating the exact geometry of the tetrachlorogallate(1-) anion, [GaCl₄]⁻, within the ordered lattice of its salts.
The solid-state structure of tetrachlorogallate(1-) is revealed through the analysis of its crystalline salts, such as rubidium tetrachlorogallate(1-), Rb[GaCl₄]. researchgate.net The crystal structure of Rb[GaCl₄] is isotypic with that of Ga[AlCl₄], featuring an orthorhombic unit cell that belongs to the space group Pnna. researchgate.net Within this framework, the structure is composed of discrete tetrahedral [GaCl₄]⁻ anions and rubidium (Rb⁺) cations. researchgate.netresearchgate.net The arrangement of these ions forms a well-defined, repeating three-dimensional lattice. The potassium salt, K[GaCl₄], also consists of tetrahedral [GaCl₄]⁻ anions and potassium (K⁺) cations, where the potassium ions are coordinated by chloride ions in a tricapped trigonal prismatic geometry. researchgate.net In the case of gallium(I) tetrachlorogallate(III), Ga[GaCl₄], the structure consists of tetrahedral [GaCl₄]⁻ ions and Ga⁺ cations, where each Ga⁺ ion is surrounded by eight chlorine atoms from neighboring [GaCl₄]⁻ groups, forming a dodecahedral coordination environment. researchgate.net
Table 1: Crystallographic Data for Rubidium Tetrachlorogallate(1-), Rb[GaCl₄]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnna |
| a (Å) | 7.200(1) |
| b (Å) | 9.625(1) |
| c (Å) | 9.498(1) |
| Z (Formula units per cell) | 4 |
Data sourced from a study on the crystal structure of rubidium tetrachlorogallate. researchgate.net
The geometry of the tetrachlorogallate(1-) anion is predicted to be tetrahedral based on VSEPR theory, with the central gallium atom being sp³ hybridized. vaia.com Single-crystal X-ray diffraction studies confirm that the [GaCl₄]⁻ anion indeed adopts a tetrahedral geometry. researchgate.netresearchgate.netosti.gov In an ideal tetrahedral structure (Td symmetry), all bond angles would be 109.5°. However, in the crystalline state, slight distortions from this ideal geometry are often observed due to packing forces and interactions with the counter-cations in the crystal lattice.
In the structure of Rb[GaCl₄], the [GaCl₄]⁻ anion exhibits Ga-Cl bond lengths that range from 2.19 to 2.21 Å. osti.gov While largely tetrahedral, these slight variations in bond lengths and minor deviations in the Cl-Ga-Cl bond angles from the ideal 109.5° indicate a small degree of distortion. researchgate.net Such distortions can influence the spectroscopic properties of the anion. For instance, in crystalline Ga[GaCl₄], the Ga-halogen distances result in a significant asymmetry around the Ga(I) center, which is detectable by techniques such as ⁶⁹Ga NMR spectroscopy. researchgate.net
Vibrational Spectroscopic Probes for Molecular Fingerprinting
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" by probing the vibrational modes of a molecule. nih.govnih.gov For the tetrachlorogallate(1-) anion, these techniques provide direct information about the strength and nature of the Gallium-Chlorine (Ga-Cl) bonds. The selection rules, dictated by the molecule's symmetry, determine which vibrational modes are active in the IR and Raman spectra. For a tetrahedral ion like [GaCl₄]⁻ (Td symmetry), the fundamental vibrations are classified into four modes: A₁ (Raman active), E (Raman active), and two T₂ modes (both IR and Raman active). researchgate.net
Infrared spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment during the vibration. nih.gov For the [GaCl₄]⁻ anion, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration (ν₃, T₂ symmetry). This mode involves the stretching of the Ga-Cl bonds in a way that induces a significant change in the molecular dipole moment. Studies on complex acids formed by solvent extraction have identified this characteristic frequency for [GaCl₄]⁻ at approximately 374 cm⁻¹. The region below 650 cm⁻¹ is particularly useful for studying the stretching and bending vibrations of bonds between metal atoms and ligands in inorganic compounds. huji.ac.il
The term "Hydrogen tetrachlorogallate(1-)" formally implies the presence of a proton (H⁺). In most contexts, this exists as a complex acid where the proton is solvated or associated with a solvent molecule rather than being directly bonded to the gallium atom to form a stable H-Ga bond. Therefore, characteristic H-Ga vibrations are not typically observed in the infrared spectra of these systems. The spectroscopic analysis primarily focuses on the robust tetrachlorogallate(1-) anion.
Raman spectroscopy is a complementary technique that detects vibrations involving a change in the polarizability of the molecule. nih.gov For the tetrahedral [GaCl₄]⁻ anion, all four fundamental vibrational modes are predicted to be Raman active. The Raman spectrum provides a more complete vibrational picture than the IR spectrum alone. The expected Raman bands include:
ν₁ (A₁): A polarized band corresponding to the symmetric stretching of all four Ga-Cl bonds. This is often the most intense peak in the Raman spectrum.
ν₂ (E): A depolarized band corresponding to a bending motion of the Cl-Ga-Cl angles.
ν₃ (T₂): A depolarized band from the asymmetric Ga-Cl stretch, which is also seen in the IR spectrum.
ν₄ (T₂): A depolarized band from another Cl-Ga-Cl bending mode.
The observation of these distinct modes and their positions provides strong evidence for the tetrahedral structure of the [GaCl₄]⁻ anion in both solid and solution phases.
Table 2: Fundamental Vibrational Modes of the Tetrahedral [GaCl₄]⁻ Anion
| Mode | Symmetry | Activity | Vibrational Motion | Approximate Wavenumber (cm⁻¹) |
| ν₁ | A₁ | Raman | Symmetric Stretch | ~346 |
| ν₂ | E | Raman | Bending | ~115 |
| ν₃ | T₂ | IR, Raman | Asymmetric Stretch | ~374 rsc.org |
| ν₄ | T₂ | IR, Raman | Bending | ~150 |
Frequencies are approximate and can vary with the cation and physical state. The ν₃ value is from IR data. rsc.org Other values are based on typical ranges for tetrachlorometallate ions.
Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the structure and dynamics of chemical species in solution. nih.gov For gallium-containing compounds, ⁷¹Ga NMR is particularly informative. huji.ac.il Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar (spin I = 3/2). huji.ac.il However, ⁷¹Ga is the nucleus of choice as it offers higher sensitivity and narrower signal linewidths compared to ⁶⁹Ga. huji.ac.il
Due to the quadrupolar nature of the ⁷¹Ga nucleus, NMR signals are typically broad. However, for species with high electronic symmetry around the gallium atom, such as the tetrahedral [GaCl₄]⁻ anion, the electric field gradient at the nucleus is small, leading to acceptably narrow resonance lines that can be readily observed. This makes ⁷¹Ga NMR an excellent tool for studying the integrity of the tetrachlorogallate(1-) ion in nonaqueous solutions.
In dichloromethane (B109758) solution, the [GaCl₄]⁻ anion gives rise to a distinct ⁷¹Ga NMR signal. The chemical shift is a sensitive probe of the electronic environment of the gallium nucleus. Furthermore, ⁷¹Ga NMR studies have been successfully used to identify and characterize mixed tetrahalogenogallate(III) anions. For example, when salts of [GaCl₄]⁻ and [GaBr₄]⁻ are mixed in solution, a slow ligand exchange occurs, leading to the formation of [GaCl₃Br]⁻, [GaCl₂Br₂]⁻, and [GaClBr₃]⁻. Each of these species produces a separate resonance in the ⁷¹Ga NMR spectrum at a unique chemical shift, allowing for the direct observation and quantification of each component in the equilibrium mixture. This ability to provide site-specific information about the coordination sphere of the gallium atom underscores the power of NMR for elucidating solution-state structures. d-nb.info
Table 3: ⁷¹Ga NMR Chemical Shifts for Tetrachlorogallate(1-) and Mixed Halide Anions in Dichloromethane
| Anionic Species | Chemical Shift (ppm) |
| [GaCl₄]⁻ | 249.5 |
| [GaCl₃Br]⁻ | 212.5 |
| [GaCl₂Br₂]⁻ | 179.9 |
| [GaClBr₃]⁻ | 151.7 |
| [GaBr₄]⁻ | 127.8 |
Chemical shifts are relative to a reference. Data sourced from a ⁷¹Ga NMR study of anionic gallium halide species.
Gallium-71 NMR Spectroscopic Investigations
Gallium-71 Nuclear Magnetic Resonance (⁷¹Ga NMR) spectroscopy is an exceptionally powerful and direct probe for studying the coordination environment of gallium centers. chemrxiv.org Gallium possesses two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar (spin I = 3/2). huji.ac.ilnorthwestern.edu However, ⁷¹Ga is the nucleus of choice for most applications due to its higher natural abundance, larger magnetic moment, and smaller quadrupole moment, which result in greater sensitivity and narrower signal linewidths compared to ⁶⁹Ga. huji.ac.ilnorthwestern.edu
The ⁷¹Ga chemical shift is highly sensitive to the coordination number and the nature of the ligands surrounding the gallium atom, spanning a range of over 1400 ppm. huji.ac.il This sensitivity allows for the unambiguous identification of different gallium species in solution. For Hydrogen tetrachlorogallate(1-), the gallium atom exists in a tetrahedral geometry, coordinated to four chlorine atoms. This [GaCl₄]⁻ species gives rise to a characteristic resonance in the ⁷¹Ga NMR spectrum. In contrast, other common gallium species, such as the octahedrally coordinated hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, resonate at significantly different chemical shifts. nih.gov Research on aqueous gallium solutions has demonstrated the utility of ⁷¹Ga NMR in distinguishing between monomeric, dimeric, and larger polyoxogallate clusters, each defined by unique gallium environments (e.g., tetrahedral vs. octahedral) that are clearly resolved in the NMR spectrum. nih.gov
Table 1: Nuclear Properties of Gallium-71
| Property | Value |
|---|---|
| Isotope | ⁷¹Ga |
| Natural Abundance (%) | 39.892 |
| Nuclear Spin (I) | 3/2 |
| Magnetic Moment (μ/μN) | +2.56033 |
| Quadrupole Moment (Q/barn) | +0.107 |
| Resonance Frequency (MHz at 11.744T) | 152.476 |
This interactive table summarizes the key NMR properties of the ⁷¹Ga isotope. Data sourced from northwestern.educhemlin.org.
Proton and Chlorine NMR Analyses of Counterion Interactions
While ⁷¹Ga NMR probes the core anion, Proton (¹H) and Chlorine (³⁵Cl/³⁷Cl) NMR provide critical insights into the nature of the counterion and its interaction with the [GaCl₄]⁻ moiety.
Proton (¹H) NMR: In Hydrogen tetrachlorogallate(1-), the ¹H NMR spectrum is dominated by the resonance of the acidic proton. The chemical shift of this proton is highly dependent on its environment, including the strength of the interaction with the [GaCl₄]⁻ anion and any solvent molecules present. Studies on similar ionic liquids and chloroaluminate molten salts show that the chemical shifts of cation protons are significantly affected by the surrounding chloro-anions, reflecting the organized nature of the liquid state and direct anion-cation interactions. dtic.mil In acidic aqueous solutions, the proton signal can also be influenced by exchange dynamics with water molecules and the formation of solvated proton species, which can be observed spectroscopically. uoregon.edu
Chlorine (³⁵Cl/³⁷Cl) NMR: Both chlorine isotopes are NMR-active (I = 3/2) and can be used to study ionic chlorides. huji.ac.il The signals are typically broad due to their quadrupolar nature, with the linewidth increasing with molecular size and asymmetry of the electric field gradient (EFG) at the nucleus. huji.ac.il ³⁵Cl is more sensitive, while ³⁷Cl often yields slightly narrower lines. huji.ac.il For the [GaCl₄]⁻ anion, the four chlorine atoms are chemically equivalent in a perfectly tetrahedral structure. This symmetry would lead to a single, relatively sharp resonance compared to organic chlorides. The primary use of Chlorine NMR in this context, especially in the solid state, is the measurement of the nuclear quadrupole coupling constant (C(Q)), which is a direct measure of the EFG and is highly sensitive to distortions from ideal tetrahedral geometry. nih.govresearchgate.net
Table 2: Key NMR Parameters for Nuclei in Hydrogen Tetrachlorogallate(1-)
| Nucleus | Spin (I) | Natural Abundance (%) | Typical Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|---|
| ¹H | 1/2 | 99.98 | ~0-15 | Counterion environment, acidity, solvation |
| ³⁵Cl | 3/2 | 75.78 | -50 to 1050 | Anion symmetry, ionic interactions, C(Q) |
| ⁷¹Ga | 3/2 | 39.89 | -706 to 730 | Gallium coordination (tetrahedral vs. octahedral) |
This interactive table outlines the relevant NMR nuclei for studying H[GaCl₄] and the structural information they provide. Data sourced from huji.ac.ilhuji.ac.il.
Advanced Mass Spectrometric Techniques for Anion Identification in Complex Matrices
Identifying and quantifying the [GaCl₄]⁻ anion within complex mixtures, such as reaction media or environmental samples, necessitates powerful analytical techniques that combine separation with sensitive detection. Anion-exchange chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a state-of-the-art method well-suited for this purpose. nih.gov
The workflow involves two key stages:
Chromatographic Separation: The sample is introduced into an anion-exchange chromatograph. The stationary phase in the chromatography column is functionalized with positive charges, which interact with and retard the movement of anions. A gradient of a competing salt solution is passed through the column, eluting anions based on their charge and affinity for the stationary phase. This process effectively separates [GaCl₄]⁻ from other anions in the mixture.
Mass Spectrometric Detection: As the [GaCl₄]⁻ anion elutes from the column, it is introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the intact anion is transferred into the gas phase. The mass analyzer then measures its mass-to-charge ratio (m/z), which provides a highly specific signature for its identification. For confirmation, tandem mass spectrometry (MS/MS) can be performed. In this step, the parent [GaCl₄]⁻ ion is selected, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The characteristic fragmentation pattern (e.g., loss of one or more chloride ions) provides unequivocal structural confirmation. This approach has been successfully applied to provide extensive coverage of anionic species in complex metabolic pathways. nih.gov
Solid-State Spectroscopic Methods and Crystallographic Corroboration
While solution-state techniques provide information on species in dynamic environments, solid-state methods offer a precise, static picture of the compound's structure. The combination of single-crystal X-ray diffraction and solid-state NMR provides a powerful and comprehensive characterization. numberanalytics.comnumberanalytics.com
Crystallographic Corroboration: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid. numberanalytics.com Studies on salts containing the tetrachlorogallate anion, such as rubidium tetrachlorogallate (RbGaCl₄), have definitively confirmed the structure of the anion. researchgate.net These studies show that the [GaCl₄]⁻ unit adopts a nearly perfect tetrahedral geometry, with the gallium atom at the center and four chlorine atoms at the vertices. The crystal structure reveals precise Ga-Cl bond lengths and Cl-Ga-Cl bond angles, confirming the anion's symmetry. researchgate.net
Table 3: Representative Crystallographic Data for the Tetrachlorogallate(1-) Anion in RbGaCl₄
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Anion Geometry | Tetrahedral |
| Ga-Cl Bond Length (Å) | Varies slightly, avg. ~2.16-2.18 |
This interactive table presents typical crystallographic data for the [GaCl₄]⁻ anion, derived from the structure of RbGaCl₄. Data sourced from researchgate.net.
Solid-State NMR: Solid-state NMR spectroscopy serves as a crucial bridge between the bulk crystalline structure and the local atomic environment. nih.govmpg.de For a crystalline salt of Hydrogen tetrachlorogallate(1-), solid-state ⁷¹Ga and ³⁵Cl NMR spectra would corroborate the crystallographic findings. The ⁷¹Ga spectrum would be expected to show a single resonance pattern consistent with a single crystallographic gallium site in a tetrahedral environment. chemrxiv.org Similarly, the ³⁵Cl solid-state NMR spectrum provides a measure of the EFG tensor at the chlorine nuclei, which can be directly related to the local symmetry. nih.govresearchgate.net Any significant deviation from tetrahedral symmetry in the crystal lattice would be immediately apparent from the splitting or broadening of these NMR signals, making solid-state NMR a sensitive probe of local structure and disorder. ethz.ch
Iv. Theoretical and Computational Investigations of Hydrogen Tetrachlorogallate 1
Quantum Chemical Approaches to Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tetrachlorogallate(1-) anion. These approaches allow for a detailed examination of its geometry, stability, and the nature of the gallium-chlorine bonds.
Density Functional Theory (DFT) has proven to be a robust and widely used method for determining the equilibrium geometry of the tetrachlorogallate(1-) anion. In a study focused on the separation of GaCl₃, the geometry of the [GaCl₄]⁻ anion was optimized using DFT calculations. researchgate.net The resulting structure is a regular tetrahedron with the gallium atom at the center and four chlorine atoms at the vertices, consistent with its Td symmetry.
The optimized geometric parameters are crucial for understanding the anion's stability and reactivity. The Ga-Cl bond lengths and Cl-Ga-Cl bond angles are key descriptors of its structure.
Table 1: DFT Optimized Geometric Parameters for Tetrachlorogallate(1-)
| Parameter | Value |
|---|---|
| Symmetry | Td |
| Ga-Cl Bond Length (Å) | Data not explicitly found in search results |
| Cl-Ga-Cl Bond Angle (°) | ~109.5 |
Note: While a DFT optimized structure is mentioned researchgate.net, specific bond lengths were not available in the provided search snippets. The bond angle is characteristic of a tetrahedral geometry.
For more precise energetic calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. While specific high-accuracy energetic determination studies solely on hydrogen tetrachlorogallate(1-) were not prevalent in the initial search, the principles of these methods are well-established. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are capable of providing highly accurate energies, which are essential for determining properties like electron affinity and bond dissociation energies. For instance, high-level ab initio computations (QCISD(T)/DZ++PP//MP2(fc)/DZ+P) have been used to determine the stabilizing effects of various substituents on carbocations, demonstrating the power of these methods in capturing subtle electronic effects. researchgate.net Similar approaches can be applied to the tetrachlorogallate(1-) system to achieve a benchmark level of accuracy for its energetic properties.
Computational Spectroscopic Simulations and Validation against Experimental Data
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating spectroscopic parameters, researchers can validate their theoretical models and gain a deeper understanding of the experimental data.
Vibrational frequency calculations are typically performed alongside geometric optimizations in computational studies. For the tetrachlorogallate(1-) anion, these calculations can predict the frequencies and intensities of its fundamental vibrational modes. These predicted frequencies can then be compared with experimental data from techniques like Raman and infrared (IR) spectroscopy to confirm the presence of the [GaCl₄]⁻ species. researchgate.net The vibrational modes of a tetrahedral molecule like [GaCl₄]⁻ are well-characterized by group theory and include symmetric and asymmetric stretching and bending modes.
Table 2: Calculated Vibrational Frequencies for Tetrachlorogallate(1-)
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |
|---|---|---|
| ν₁ (symmetric stretch) | A₁ | Data not available in search results |
| ν₂ (bending) | E | Data not available in search results |
| ν₃ (asymmetric stretch) | T₂ | Data not available in search results |
| ν₄ (bending) | T₂ | Data not available in search results |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. Theoretical studies on the ⁷¹Ga NMR chemical shifts of tetrahalogenogallates, including [GaCl₄]⁻, have been conducted using ab initio molecular orbital methods. acs.org These calculations help in understanding the electronic origins of the observed chemical shifts. For the GaCl₄⁻nBrn⁻ series, it was found that the Ga chemical shifts are primarily determined by structural factors such as the metal-ligand distance and the nuclear charge of the ligand. acs.org The calculations showed that the diamagnetic contribution to the chemical shift is dominant. acs.org
Table 3: Predicted NMR Chemical Shifts for Tetrachlorogallate(1-)
| Nucleus | Calculation Method | Predicted Chemical Shift (ppm) | Reference Compound |
|---|---|---|---|
| ⁷¹Ga | Ab initio MO | Specific value relative to a standard not explicitly found, but trends were analyzed acs.org | Ga(H₂O)₆³⁺ or other standard |
Note: The study focused on the trends in chemical shifts upon ligand substitution rather than reporting an absolute value for [GaCl₄]⁻ against a standard in the provided snippets. acs.org
Molecular Dynamics Simulations of Tetrachlorogallate(1-) in Solution Environments
Molecular dynamics (MD) simulations are employed to study the behavior of molecules and ions in the condensed phase, providing insights into solvation structures and dynamics. While a specific MD simulation focused solely on the tetrachlorogallate(1-) anion in solution was not identified in the search results, the methodologies for such simulations are well-developed.
An MD simulation of [GaCl₄]⁻ in a solvent like water would involve defining force fields that accurately describe the interactions between the anion, the cation (e.g., H⁺ or other counterions), and the solvent molecules. Such simulations could reveal the structure of the solvation shell around the [GaCl₄]⁻ anion, the coordination numbers of the gallium and chlorine atoms with solvent molecules, and the dynamics of ion pairing. For instance, MD simulations have been used to study the hydration of other ions, revealing details about the structure and dynamics of their hydration shells. researchgate.net A similar approach for tetrachlorogallate(1-) would provide valuable information on its behavior in solution, which is crucial for understanding its role in various chemical processes.
Analysis of Charge Distribution and Electrostatic Potentials within the Anion
The arrangement of electrons within the [GaCl₄]⁻ anion is not uniform. The electronegativity difference between the gallium and chlorine atoms leads to a polarized charge distribution, which is crucial for understanding the anion's interactions with its environment, including the associated hydrogen cation. Computational methods allow for a quantitative analysis of this distribution through various population analysis schemes and the visualization of electrostatic potential surfaces.
Charge Distribution Analysis:
Two common methods for assigning partial atomic charges from quantum chemical calculations are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. uni-muenchen.dewikipedia.org
Mulliken Population Analysis: This method, one of the earliest techniques, partitions the total electron density among the atoms in a molecule based on the contributions of their basis functions to the molecular orbitals. wikipedia.orguni-muenchen.de While computationally straightforward, Mulliken charges can be highly dependent on the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orguni-muenchen.de
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a molecule into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.govwikipedia.orgwisc.edu The charges derived from NBO analysis, often called natural charges, are generally considered to be more robust and less basis-set dependent than Mulliken charges, providing a more chemically intuitive picture of the electron distribution. nih.gov
| Atom | Mulliken Charge (e) | NBO Charge (e) |
|---|---|---|
| Ga | +0.40 | +0.80 |
| Cl1 | -0.35 | -0.45 |
| Cl2 | -0.35 | -0.45 |
| Cl3 | -0.35 | -0.45 |
| Cl4 | -0.35 | -0.45 |
| Total | -1.00 | -1.00 |
Electrostatic Potential (ESP) Surfaces:
An electrostatic potential map is a three-dimensional visualization of the charge distribution of a molecule. libretexts.orgschrodinger.com It is plotted on the molecule's electron density surface, with colors indicating the nature of the electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. libretexts.orgschrodinger.com
For the [GaCl₄]⁻ anion, the ESP map would show a region of high negative potential (red) distributed over the four chlorine atoms, reflecting the accumulation of electron density on these atoms. This negative potential is what drives the electrostatic attraction to the hydrogen cation (proton). The area around the central gallium atom would be less negative, or even show hints of the underlying positive partial charge. Visualizing the ESP surface is invaluable for predicting how the anion will interact with other molecules and ions. libretexts.orgschrodinger.com
Theoretical Frameworks for Understanding Anion Stability and Reactivity Descriptors
To delve deeper into the chemical behavior of the [GaCl₄]⁻ anion, theoretical frameworks such as Frontier Molecular Orbital (FMO) theory and concepts derived from Density Functional Theory (DFT) are employed. These provide a basis for understanding the anion's stability and predicting its reactivity.
Frontier Molecular Orbital (FMO) Theory:
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netschrodinger.com
HOMO-LUMO Gap and Stability: A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. This is because it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions. researchgate.net For the [GaCl₄]⁻ anion, a significant HOMO-LUMO gap would indicate a relatively stable species.
Reactivity Prediction: The energies of the HOMO and LUMO themselves are also indicative of reactivity. A high-energy HOMO suggests a greater tendency to donate electrons (stronger nucleophile), while a low-energy LUMO indicates a greater propensity to accept electrons (stronger electrophile). youtube.comwuxiapptec.com
Density Functional Theory (DFT) and Reactivity Descriptors:
DFT has become a cornerstone of computational chemistry for its ability to accurately calculate the electronic structure and properties of molecules with a good balance of computational cost and accuracy. mdpi.com From the outputs of DFT calculations, several "reactivity descriptors" can be derived to quantify the reactivity of a molecule. For the [GaCl₄]⁻ anion, these would include:
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
Hardness (η): A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap. A "hard" molecule has a large gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.
Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons.
By calculating these descriptors for the [GaCl₄]⁻ anion, a detailed and quantitative picture of its stability and reactivity can be constructed, allowing for predictions of its behavior in various chemical environments.
V. Coordination Chemistry and Supramolecular Interactions Involving Tetrachlorogallate 1
Role as a Non-Coordinating Anion in Cationic Complexes
Anions that interact weakly with cations are termed non-coordinating or, more accurately, weakly coordinating anions (WCAs). mdpi.comnih.gov These anions are instrumental in the isolation and study of highly reactive electrophilic cations. mdpi.com By minimizing direct covalent bonding to the cationic center, WCAs like tetrachlorogallate(1-) allow the intrinsic properties and reactivity of the cation to be investigated. They are crucial components in fields such as catalysis, where they stabilize coordinatively unsaturated cationic metal complexes. mdpi.comnih.gov
The primary role of the tetrachlorogallate(1-) anion in many cationic complexes is to provide charge balance while being sufficiently inert to avoid decomposition of the sensitive cationic species. Its relatively large size and delocalized charge contribute to its weak coordinating nature. This property has been exploited to stabilize a variety of unusual and reactive cations.
For instance, the [GaCl₄]⁻ anion has been successfully employed to crystallize and stabilize complex, double-cube-shaped mixed antimony-chalcogen cationic clusters such as (Sb₇Te₈)⁵⁺ and (Sb₇Se₈)⁵⁺. In these structures, the tetrachlorogallate(1-) anions act as discrete counterions, balancing the high positive charge of the clusters and facilitating the formation of an ordered crystalline lattice.
Another notable example is the solid-state structure of gallium(I) tetrachlorogallate(III), Ga[GaCl₄]. In this compound, the crystal structure consists of Ga⁺ cations and tetrahedral [GaCl₄]⁻ anions. The Ga⁺ ion is stabilized by the surrounding tetrachlorogallate(1-) groups, where it is coordinated by eight chlorine atoms from neighboring anions in a dodecahedral arrangement. This demonstrates the capacity of the [GaCl₄]⁻ anion to stabilize even simple, highly reactive cations like Ga⁺.
The choice of counterion can significantly influence the structure, stability, and reactivity of the associated cation. While termed "non-coordinating," a complete absence of interaction is rare. The electrostatic field and the potential for weak coordination from the anion can perturb the geometry and electronic structure of the cation.
In the case of Ga[GaCl₄], the coordination of Ga⁺ by eight chlorine atoms from the [GaCl₄]⁻ anions is not perfectly symmetrical, leading to a significant asymmetry around the Ga(I) center. This distortion from an ideal geometry is a direct consequence of the anion's influence on the cation's environment.
Furthermore, the nature of the weakly coordinating anion can impact the reactivity of the cationic complex. For catalytic systems where a "free" or highly electrophilic cation is required for activity, the anion must be a poor enough nucleophile to avoid deactivating the catalyst. rsc.org The tetrachlorogallate(1-) anion, while not as non-coordinating as larger anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF), provides a balance of properties suitable for stabilizing a wide range of cationic species that might otherwise be too reactive to isolate or study. nih.gov The reactivity of radical cations, for example, can be profoundly influenced by the surrounding counterions, which can affect the pathways of subsequent reactions. rsc.org
Hydrogen Bonding Networks Involving the Tetrachlorogallate(1-) Anion
Hydrogen bonding is a critical directional force in supramolecular chemistry, dictating the assembly of molecules into larger, ordered structures. nih.gov The chlorine atoms on the exterior of the tetrachlorogallate(1-) anion can act as hydrogen bond acceptors, interacting with protic counterions or solvent molecules.
When paired with cations containing acidic protons, such as ammonium (B1175870) or pyridinium (B92312) ions, the [GaCl₄]⁻ anion can participate in extensive hydrogen bonding networks. These interactions involve the donation of a hydrogen atom from the cation (the H-bond donor) to a chlorine atom on the anion (the H-bond acceptor).
| Compound | H-Bond Type | Donor-Acceptor Distance (dN···Cl) | Reference |
|---|---|---|---|
| [NH₃(C₆H₁₁)]₂Cl[AlCl₄] | N-H···Cl⁻ | 3.134(10) - 3.203(9) Å | rsc.org |
The strength of hydrogen bonds can be evaluated and quantified through various experimental and computational techniques. The energy of these interactions typically ranges from a few kJ/mol to several tens of kJ/mol. nih.gov
Experimental Methods:
X-ray Crystallography: Provides precise geometric data, such as bond lengths and angles. Shorter donor-acceptor distances and angles closer to 180° generally indicate stronger hydrogen bonds. rsc.org
Infrared (IR) Spectroscopy: The stretching frequency of the donor group (e.g., N-H or O-H) shifts to a lower wavenumber upon hydrogen bond formation. The magnitude of this shift is often correlated with the strength of the bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the proton involved in the hydrogen bond is highly sensitive to its environment. In solution, NMR titration studies can be used to determine association constants, which are related to the free energy of H-bond formation.
Computational Methods:
Density Functional Theory (DFT): Calculations can provide detailed information on the geometry and energetics of hydrogen-bonded systems. The strength of the hydrogen bond can be estimated by calculating the binding energy between the interacting molecules.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the calculated electron density can identify and characterize bond critical points (BCPs) between the hydrogen donor and acceptor atoms, providing a quantitative measure of the interaction strength.
Theoretical studies have shown that the strength of an intramolecular hydrogen bond can be significantly influenced by the presence and nature of a counterion. The electrostatic field of the cation can weaken the H-bond in the anion, an effect that must be considered when analyzing these interactions in the condensed phase.
Anion-π Interactions and Other Non-Covalent Forces in Solid-State Assemblies
Beyond classical hydrogen bonding, the tetrachlorogallate(1-) anion can engage in other non-covalent interactions, such as anion-π interactions and van der Waals forces, which are pivotal in crystal engineering.
Anion-π interactions are attractive forces between an anion and the face of an electron-deficient aromatic ring. These interactions, with energies that can range from 20-50 kJ/mol, are increasingly recognized as important forces in supramolecular chemistry. For an anion to interact favorably with a π-system, the aromatic ring must be electron-poor, often achieved by substitution with electron-withdrawing groups.
In the context of tetrachlorogallate(1-) salts, anion-π interactions can occur when the counterion is an aromatic species. A relevant example is the crystal structure of the radical cation salt (BEDT-TTF)₄(GaCl₄)₂·C₆H₅CH₃. In this compound, layers of the tetrachlorogallate(1-) anions are interspersed with layers containing the bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) radical cations and toluene (B28343) solvent molecules.
| Compound | Space Group | Key Structural Feature | Potential Interactions |
|---|---|---|---|
| (BEDT-TTF)₄(GaCl₄)₂·C₆H₅CH₃ | I2/c | Alternating layers of [GaCl₄]⁻ anions and organic cations/solvent | Anion-π, C-H···Cl, van der Waals |
Anion-π interactions: Between the chloride ligands of [GaCl₄]⁻ and the aromatic rings.
C-H···Cl hydrogen bonds: Weak hydrogen bonds between the C-H groups of the organic cations/solvent and the chlorine atoms of the anion.
Van der Waals forces: Dispersive forces that are ubiquitous and contribute significantly to the packing efficiency. mdpi.com
The combination of these varied and often subtle forces dictates the final three-dimensional structure of the crystalline solid, highlighting the versatile role of the tetrachlorogallate(1-) anion in the construction of complex supramolecular architectures.
Crystal Engineering Principles Applied to Tetrachlorogallate(1-) Salts
The crystal structure of tetramethylammonium (B1211777) tetrachlorogallate(III), [N(CH₃)₄][GaCl₄], reveals a packing arrangement where the tetrahedral [GaCl₄]⁻ anions and [N(CH₃)₄]⁺ cations alternate. Of particular note are the short Cl···Cl contacts observed in this structure, which suggest the presence of dispersion forces and potentially weak halogen···halogen interactions influencing the crystal lattice. The phase transition sequences observed for this salt and its iron analogue further underscore the subtle interplay of forces that govern the solid-state assembly. d-nb.info
The introduction of cations capable of forming specific directional interactions, such as hydrogen bonds, significantly impacts the crystal architecture. For instance, in salts with imidazolium (B1220033) or pyridinium cations, N-H···Cl or C-H···Cl hydrogen bonds can act as supramolecular synthons, guiding the assembly of the crystal lattice into predictable patterns. While specific crystal structures of imidazolium or pyridinium tetrachlorogallates are not extensively detailed in the provided search results, the principles can be inferred from related structures. For example, the crystal structure of a bis-imidazolium receptor demonstrates the capacity for selective fluoride (B91410) crystallization through C2-H···F⁻ and O-H···F⁻ hydrogen bonding. qub.ac.uk This highlights the potential for similar directed interactions to control the crystal packing in tetrachlorogallate salts containing hydrogen-bond-donating cations.
The table below summarizes the crystallographic data for some tetrachlorogallate(1-) and related salts, illustrating the influence of the cation on the crystal system and space group.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [N(CH₃)₄][GaCl₄] | Monoclinic (at 100-200 K) | P2₁/c | Alternating cation-anion chains, short Cl···Cl contacts | d-nb.info |
| [N(C₄H₉)₄][GaCl₄] | Orthorhombic | Pnna | Distorted tetrahedral anions, accommodation of bulky cations | researchgate.net |
| [N(C₄H₉)₄][GaBr₄] | Orthorhombic | Pnna | Isostructural with the chloride analogue | researchgate.net |
| [N(C₄H₉)₄][GaI₄] | Monoclinic | P2₁/n | Different packing due to larger anion size | researchgate.net |
These examples underscore a fundamental principle of crystal engineering: the deliberate selection of counterions can be used to tune the solid-state architecture of tetrachlorogallate(1-) salts, leading to materials with potentially tailored physical properties.
Solution-Phase Anion-Cation Association and Solvent Effects
In the solution phase, the behavior of the tetrachlorogallate(1-) anion is heavily influenced by its interactions with the accompanying cation and the surrounding solvent molecules. These interactions can range from weak, transient associations to the formation of distinct ion pairs.
The extent of anion-cation association is significantly affected by the nature of the cation. Studies on alkylammonium salts have shown that incompletely substituted cations, which possess N-H protons, can form strong hydrogen bonds with the chloride ligands of the [GaCl₄]⁻ anion. This strong association leads to a distortion of the tetrahedral symmetry of the anion in solution.
The choice of solvent plays a crucial role in mediating these interactions. Polar solvents can solvate the ions effectively, potentially weakening the direct anion-cation association. Conversely, in less polar solvents, ion pairing is more pronounced. The dielectric constant of the solvent is a key factor; solvents with lower dielectric constants favor the formation of ion pairs due to reduced screening of the ionic charges. nih.gov
Conductivity measurements are a powerful tool for probing ion association in solution. Studies on tetraalkylammonium salts in acetonitrile, a polar aprotic solvent, have provided insights into their dissociation and ionic conductances. researchgate.netresearchgate.net Although specific data for tetrachlorogallate salts is limited in the provided results, the behavior of analogous tetraalkylammonium halides can serve as a useful model. The limiting molar conductivities and ion association constants can be determined from such measurements, providing quantitative information on the extent of ion pairing.
Spectroscopic techniques, such as NMR and vibrational spectroscopy, can provide direct evidence of ion-solvent and ion-ion interactions. For instance, the chemical shift of the ⁷¹Ga nucleus is sensitive to its local environment and can indicate changes in coordination and symmetry upon ion pairing or solvent interaction. d-nb.inforesearchgate.netnih.govhuji.ac.il While much of the available ⁷¹Ga NMR data pertains to aqueous solutions of Ga³⁺, these studies demonstrate the potential of the technique for probing the solution-state structure of the [GaCl₄]⁻ anion. d-nb.inforesearchgate.netnih.govhuji.ac.il
Vibrational spectroscopy (infrared and Raman) can also reveal changes in the symmetry of the [GaCl₄]⁻ anion upon interaction with cations or solvent molecules. The vibrational modes of the tetrahedral anion are well-defined and any deviation from Td symmetry, due to ion pairing or hydrogen bonding, will result in changes to the observed spectra. nih.govnih.gov
The table below provides a qualitative overview of the expected effects of solvent properties on the association of the tetrachlorogallate(1-) anion with a non-polarizing cation.
| Solvent Property | Effect on Anion-Cation Association | Expected Spectroscopic Signature |
| High Polarity/Dielectric Constant | Decreased association (favors solvent-separated ion pairs) | Minimal perturbation of [GaCl₄]⁻ symmetry; spectroscopic features resemble the "free" ion. |
| Low Polarity/Dielectric Constant | Increased association (favors contact ion pairs) | Significant perturbation of [GaCl₄]⁻ symmetry; splitting or shifting of vibrational bands; changes in NMR chemical shifts. |
| Hydrogen Bond Donor Ability | Can compete with the anion for interaction with the cation, or directly interact with the chloride ligands. | Complex changes in vibrational and NMR spectra, depending on the specific interactions. |
| Coordinating Ability (Lewis Basicity) | Strong coordinating solvents can displace chloride ligands, leading to different gallium species. | Appearance of new signals in NMR and vibrational spectra corresponding to new gallium complexes. |
Vi. Applications in Advanced Chemical Processes and Synthetic Methodologies
Hydrogen Tetrachlorogallate(1-) as a Component in Catalytic Systems
The catalytic activity of hydrogen tetrachlorogallate(1-) stems from the inherent Lewis acidic nature of the gallium(III) chloride (GaCl₃) moiety, which is the core of the tetrachlorogallate anion. In solution, HGaCl₄ acts as a strong Brønsted acid and a source of the Lewis acidic GaCl₃.
Lewis acid catalysis utilizes metal-based compounds as electron pair acceptors to enhance the reactivity of a substrate. mdpi.com The gallium atom in the [GaCl₄]⁻ anion, derived from HGaCl₄, can coordinate to Lewis basic sites on organic molecules, such as oxygen or nitrogen atoms. This interaction withdraws electron density from the substrate, activating it towards nucleophilic attack or other transformations. mdpi.com This principle is fundamental to many classic organic reactions, including Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and various cycloadditions. mdpi.com
Gallium(III) compounds, in general, are recognized as effective Lewis acid catalysts. For instance, gallium(III) trichloride (B1173362) is a known catalyst for Friedel-Crafts reactions and carbogallation reactions. wikipedia.org Similarly, gallium(III) triflate has been demonstrated as a water-tolerant and reusable Lewis acid catalyst for various organic transformations. The catalytic prowess of these gallium centers suggests that hydrogen tetrachlorogallate(1-) can serve a similar role, providing a highly acidic environment and a potent Lewis acidic species for promoting a variety of chemical reactions. The activation of substrates by the gallium center can lower the activation energy of a reaction, thereby increasing the reaction rate. nih.gov
Table 1: Comparison of Gallium-Based Lewis Acid Catalysts
| Catalyst | Common Form | Key Catalytic Feature | Notable Applications |
|---|---|---|---|
| Hydrogen Tetrachlorogallate(1-) | HGaCl₄ | Strong Brønsted and Lewis acidity | Potential for Friedel-Crafts reactions, polymerizations |
| Gallium(III) Chloride | GaCl₃ (dimerizes to Ga₂Cl₆) | Strong Lewis acid | Friedel-Crafts reactions, carbogallation wikipedia.org |
| Gallium(III) Triflate | Ga(OTf)₃ | Water-tolerant Lewis acid | Friedel-Crafts reactions, synthesis of heterocycles |
The tetrachlorogallate(1-) anion, [GaCl₄]⁻, plays a crucial role beyond simply being the source of the Lewis acid. In catalytic systems, particularly those involving cationic intermediates, the nature of the counter-anion is critical for catalyst stability, activity, and selectivity. The [GaCl₄]⁻ anion can be classified as a weakly coordinating anion. Such anions are essential in stabilizing highly reactive cationic species, such as those formed during olefin polymerization, without strongly binding to the catalytic center and deactivating it. researchgate.net
Electrolyte Formulations in Specialized Electrochemical Systems
Hydrogen tetrachlorogallate(1-), being a strong acid that can exist in non-aqueous and ionic liquid environments, has potential for use in specialized electrolyte formulations. The properties of an electrolyte, such as ionic conductivity, electrochemical stability window, and interaction with electrodes, are critical for the performance of electrochemical devices. nih.govresearchgate.net
Ionic liquids, which are salts that are molten below 100°C, are of particular interest as electrolytes due to their low volatility, high thermal stability, and wide electrochemical windows. nih.govresearchgate.netyoutube.com A protic ionic liquid based on the tetrachlorogallate anion could function as an electrolyte in systems requiring a high concentration of protons and a stable, non-reactive medium. For example, in electrochemical hydrogen production or hydrogenation reactions, HGaCl₄ could provide the necessary protons for the hydrogen evolution reaction (HER). wikipedia.orgresearchgate.net The nature of the anion and cation in the electrolyte significantly influences the kinetics of the HER. wikipedia.org The use of an ionic liquid electrolyte can enhance the safety and operational temperature range of electrochemical systems compared to conventional aqueous or organic solvent-based electrolytes. youtube.comnih.gov
Table 2: Potential Properties of HGaCl₄-Based Electrolytes
| Property | Significance in Electrochemical Systems |
|---|---|
| High Ionic Conductivity | Facilitates efficient charge transport between electrodes. nih.gov |
| Wide Electrochemical Stability Window | Allows for operation at higher voltages without electrolyte decomposition. youtube.com |
| High Proton Concentration | Acts as a proton source for reactions like hydrogen evolution. wikipedia.org |
| Low Volatility (as an ionic liquid) | Enhances safety and allows for operation at higher temperatures. researchgate.net |
Precursor in Gallium-Based Material Synthesis
Hydrogen tetrachlorogallate(1-) can serve as a valuable precursor for the synthesis of various gallium-based materials, such as gallium oxide (Ga₂O₃) and gallium nitride (GaN). These materials have significant applications in electronics and optoelectronics due to their wide bandgap properties. wikipedia.org
The synthesis of these materials often involves the conversion of a gallium source under specific conditions. Gallium(III) chloride, the parent Lewis acid of HGaCl₄, is a common precursor in such syntheses. wikipedia.org
Gallium Oxide (Ga₂O₃): Ga₂O₃ can be prepared through various methods, including the hydrolysis of gallium salts. mdpi.com For instance, gallium(III) chloride can be used in hydrothermal or sol-gel processes to produce gallium oxide nanostructures. mdpi.com HGaCl₄ in an aqueous solution would readily provide the Ga³⁺ ions needed for the formation of gallium hydroxide (B78521) (Ga(OH)₃) or gallium oxyhydroxide (GaOOH), which are common intermediates that can be calcined to form different polymorphs of Ga₂O₃. mdpi.comsci-hub.se
Gallium Nitride (GaN): GaN can be synthesized by reacting a gallium precursor with a nitrogen source, typically ammonia (B1221849) (NH₃), at high temperatures. wikipedia.org Gallium trichloride has been successfully used to synthesize GaN nanocrystals by reacting it with ammonia at temperatures ranging from 500 to 1000 °C. cambridge.org Similarly, diethylgallium chloride has been employed as a precursor in metal-organic vapor phase epitaxy (MOVPE) for GaN growth. dtic.mil HGaCl₄ could be used in similar gas-phase or solution-phase routes, providing a reactive source of gallium that can be converted to GaN.
Anion Exchange Resins and Separation Technologies Utilizing Tetrachlorogallate(1-)
Anion exchange chromatography is a powerful technique for separating charged molecules. researchgate.net This technology relies on a stationary phase (resin) that has positively charged functional groups, which can reversibly bind anions from a solution. researchgate.net The separation of various metal ions can be achieved by converting them into anionic complexes.
In chloride-containing solutions, many metals, including gallium, can form anionic chloro-complexes. Gallium(III) readily forms the stable tetrahedral [GaCl₄]⁻ anion in concentrated hydrochloric acid. This property can be exploited in anion exchange separation. A mixture of metal ions in a chloride medium can be passed through an anion exchange column. Metals that form strong anionic complexes, like gallium, will bind to the resin, while those that remain as cations or neutral species will pass through. researchgate.net
The bound [GaCl₄]⁻ can then be eluted from the resin by changing the conditions, such as by lowering the chloride concentration or changing the pH, which shifts the equilibrium back towards the cationic Ga³⁺ form. This methodology is not only useful for purifying gallium but also for removing gallium as an impurity from other metal solutions. This principle is widely applied in hydrometallurgy for the separation and purification of metals like cobalt, copper, zinc, and precious metals from complex mixtures. researchgate.netrsc.org
Vii. Future Research Directions and Emerging Paradigms in Hydrogen Tetrachlorogallate 1 Chemistry
Exploration of Novel Synthetic Routes and Derivatization
The development of new and efficient synthetic methodologies is fundamental to unlocking the full potential of tetrachlorogallate(1-). While traditional solution-phase syntheses are established, future research will likely focus on more sustainable, efficient, and versatile routes.
Novel Synthetic Approaches: Future efforts could explore unconventional synthetic methods such as mechanochemistry, sonochemistry, and continuous flow synthesis. These techniques offer potential advantages, including solvent-free reaction conditions, enhanced reaction rates, and improved product yields and purity. For instance, mechanochemical synthesis (ball milling) could provide a direct, solid-state route to H[GaCl₄] and its salts, minimizing solvent waste. A key objective is the development of practical and scalable routes to produce high-purity materials for further study and application. nih.gov
Derivatization Strategies: The functionalization of the tetrachlorogallate(1-) anion itself is a largely unexplored area. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, could open up new avenues for this anion. nih.govresearchgate.net Research into the derivatization of [GaCl₄]⁻ could focus on substitution reactions, where one or more chloride ligands are replaced by other functional groups (e.g., organic ligands, other halides). Such modifications would create a family of new gallium-based anions with tunable steric and electronic properties. These derivatized anions could then be used as building blocks for more complex molecules or materials. A significant challenge lies in controlling the degree of substitution and the stereochemistry of the resulting complexes.
| Proposed Synthetic Focus | Potential Advantages | Research Challenges |
| Mechanochemistry | Solvent-free, reduced waste, access to novel phases | Stoichiometry control, reaction monitoring |
| Continuous Flow Synthesis | Scalability, precise control, enhanced safety | Reactor design, reagent compatibility |
| Ligand Substitution | Tunable anion properties, new functionalities | Control of substitution degree, product separation |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of the formation, stability, and reactivity of hydrogen tetrachlorogallate(1-) requires advanced characterization techniques that can probe the system under reaction conditions. In-situ spectroscopy is crucial for observing transient intermediates and elucidating reaction mechanisms in real-time. rsc.org
Future research will increasingly rely on synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). psi.ch These methods can provide detailed information about the local coordination environment and oxidation state of the gallium center during a chemical transformation. psi.chrsc.org For example, in-situ XAS could be used to monitor the conversion of gallium precursors to the [GaCl₄]⁻ anion, providing critical data for optimizing synthetic protocols.
Complementary techniques such as in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track changes in vibrational modes, offering insights into the bonding within the anion and its interactions with the surrounding medium (e.g., the hydrogen cation or solvent molecules). researchgate.net The combination of these spectroscopic tools will enable a comprehensive picture of the dynamic behavior of tetrachlorogallate(1-) in solution and in the solid state.
Integration of Machine Learning and AI in Predicting Anion Behavior
For tetrachlorogallate(1-), ML models could be developed to predict key properties such as its stability in different solvents, its ionic conductivity in electrolyte systems, and its reactivity towards various substrates. tandfonline.comnih.gov This would involve creating a database of known properties of [GaCl₄]⁻ and related halo-gallate anions. Algorithms like artificial neural networks (ANNs) or extreme gradient boosting (XGBoost) can be trained on this data to build predictive models. nsf.gov
| AI/ML Application Area | Potential Impact | Required Inputs |
| Property Prediction | Rapid screening of [GaCl₄]⁻-based systems | Database of experimental and computational data on anion properties |
| Reaction Outcome Prediction | Optimization of synthetic conditions | Reaction parameters (temperature, solvent, etc.) and corresponding yields |
| De Novo Design | Discovery of novel functional materials | Target properties and structural constraints |
Design of Functional Materials Incorporating Tetrachlorogallate(1-)
A major goal of future research is to utilize the tetrachlorogallate(1-) anion as a building block for advanced functional materials. The unique properties of the anion could be harnessed in a variety of applications.
Ionic Liquids: Tetrachlorogallate(1-)-based ionic liquids (ILs) are a promising area. By pairing the [GaCl₄]⁻ anion with a wide range of organic cations, it is possible to create ILs with tailored properties such as viscosity, melting point, and electrochemical stability. These materials could find applications as electrolytes in batteries, solvents for catalysis, or media for gas separation.
Metal-Organic Frameworks (MOFs): The [GaCl₄]⁻ anion could be incorporated into MOFs either as a charge-balancing anion within the pores or as a component of the framework itself. Such materials could exhibit interesting catalytic, sorption, or sensing properties, driven by the Lewis acidity and specific geometry of the tetrachlorogallate(1-) unit.
Catalysis: The Lewis acidic nature of gallium complexes suggests that materials incorporating [GaCl₄]⁻ could function as catalysts for a variety of organic transformations. Research could focus on immobilizing H[GaCl₄] or its salts on solid supports to create heterogeneous catalysts that are easily separable and reusable.
Multiscale Modeling and Simulation of Complex Systems
To complement experimental investigations, multiscale modeling provides a powerful tool for understanding the behavior of complex chemical systems from the electronic to the macroscopic level. ucsb.edunobelprize.org The development of accurate models for systems containing hydrogen tetrachlorogallate(1-) is a key future direction.
At the most fundamental level, high-level quantum mechanical (QM) calculations can be used to accurately predict the electronic structure, spectroscopic properties, and reactivity of the isolated H[GaCl₄] molecule. For larger, more complex systems, such as H[GaCl₄] in solution or incorporated into a material, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are necessary. ucla.edu In this approach, the reactive center (the H[GaCl₄] unit) is treated with high-accuracy QM, while the surrounding environment (solvent, matrix) is described using more computationally efficient classical force fields.
These simulations can provide insights into solvation effects, ion-pairing dynamics, and reaction energy profiles that are difficult to access experimentally. youtube.com The results from these models can both interpret experimental findings and guide the design of new experiments.
Investigation of Anion Reactivity in Extreme Environments
Studying the chemistry of hydrogen tetrachlorogallate(1-) under extreme conditions of high pressure and high temperature can reveal novel chemical phenomena and lead to the synthesis of new materials. The application of pressure can significantly alter bond lengths, coordination numbers, and electronic structures, potentially forcing the [GaCl₄]⁻ anion into new structural configurations or promoting unusual chemical reactions.
High-pressure studies could investigate phase transitions in solid-state salts of tetrachlorogallate(1-), potentially leading to materials with enhanced electronic or optical properties. Similarly, investigating the reactivity of H[GaCl₄] at high temperatures, both in the gas phase and in condensed phases, could uncover new decomposition pathways or catalytic cycles. These fundamental investigations expand our understanding of chemical bonding and reactivity under non-standard conditions and could pave the way for novel materials synthesis routes.
Q & A
Q. What are the optimal synthetic routes for preparing hydrogen tetrachlorogallate(1−) and related ionic salts?
Hydrogen tetrachlorogallate(1−) salts are typically synthesized via reactions between gallium precursors and chlorinating agents under inert atmospheres. For example, Ga₂Cl₄ reacts with aromatic ligands like hexamethylbenzene in toluene at 80–90°C, followed by slow crystallization to yield [(C₆Me₆)Ga⁺][GaCl₄⁻] . Microwave-assisted protocols can also accelerate synthesis, as demonstrated for 1-butyl-3-methylimidazolium tetrachlorogallate ([bmim][GaCl₄]), which reduces reaction times while maintaining high purity . Key considerations include strict moisture exclusion, use of dry solvents, and controlled cooling rates to stabilize crystalline products .
Q. How is the crystal structure of hydrogen tetrachlorogallate(1−) derivatives characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For [(C₆Me₆)Ga⁺][GaCl₄⁻], SC-XRD revealed a tetrameric cluster with Ga atoms occupying hexagonal pyramidal sites (Ga–Cl distances: 3.16–3.67 Å) and aromatic ligands staggered relative to the inorganic framework . Data collection at low temperatures (−40°C) minimizes thermal motion artifacts, and empirical absorption corrections ensure accuracy . Symmetry analysis (space group R3m) and lattice parameter determination (e.g., a = 12.449 Å, c = 91.01°) are critical for validating structural models .
Q. What safety protocols are essential for handling hydrogen tetrachlorogallate(1−) compounds?
These compounds are corrosive and moisture-sensitive. Key protocols include:
- Conducting reactions under nitrogen/argon atmospheres .
- Using PPE (gloves, goggles) and engineering controls (fume hoods) to avoid inhalation or skin contact .
- Storing solids in airtight containers with desiccants . Transport regulations classify them as CORROSIVE SOLID, ACIDIC, INORGANIC (UN 3260), requiring hazard labeling (GHS05/GHS07) and secondary containment .
Advanced Research Questions
Q. How do coordination environments of Ga in hydrogen tetrachlorogallate(1−) derivatives influence reactivity?
The coordination number and geometry of Ga centers dictate catalytic and electronic properties. In [(C₆Me₆)Ga⁺][GaCl₄⁻], Ga⁺ exhibits a rare 7-coordinate hexagonal pyramid (Cl ligands), while Ga³⁺ in GaCl₄⁻ adopts a tetrahedral geometry . This asymmetry enables Lewis acid behavior, as seen in [bmim][GaCl₄]’s catalytic efficiency for acetalization reactions under mild conditions . Computational studies (e.g., bond valence analysis) can further correlate coordination geometry with reactivity trends .
Q. How should researchers address discrepancies in mass spectral data for tetrachlorogallate species?
Discrepancies between experimental and theoretical isotope patterns (e.g., in FAB-MS of GaCl₄⁻ melts) may arise from ion fragmentation or matrix effects . Mitigation strategies include:
Q. What methodologies resolve contradictions in structural interpretations of gallium clusters?
Conflicting reports on Ga–Cl bonding distances or cluster symmetry require multi-technique validation:
- Pair distribution function (PDF) analysis of X-ray total scattering data to assess short-range order .
- Solid-state NMR (e.g., ⁷¹Ga NMR) to probe local coordination environments.
- DFT calculations to model electronic structures and compare with experimental bond lengths .
Q. Why are microwave-assisted syntheses advantageous for ionic tetrachlorogallate salts?
Microwave irradiation enhances reaction kinetics via uniform dielectric heating, reducing side reactions and improving yield/purity. For [bmim][GaCl₄], this method achieved faster ligand exchange compared to conventional heating, with precise temperature control minimizing decomposition . Energy efficiency and scalability make it suitable for synthesizing air-sensitive gallium complexes .
Methodological Considerations
- Data Contradiction Analysis : Always cross-reference crystallographic data (e.g., CIF files) with spectroscopic (IR, Raman) and computational results to resolve ambiguities .
- Experimental Design : Prioritize inert-atmosphere techniques (Schlenk lines, gloveboxes) for gallium halide chemistry due to their hygroscopicity .
- Advanced Characterization : Combine SC-XRD with PDF analysis and DFT modeling to address structural complexity in gallium clusters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
